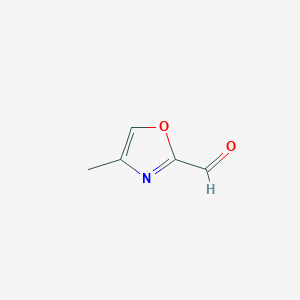
1-(4-Acetamidophenyl)-3-allylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Acetamidophenyl)-3-allylthiourea (AAPTU) is an organosulfur compound used in a variety of scientific research applications. It is a derivative of thiourea, a compound that has been used as a reagent in organic synthesis since the 19th century. AAPTU has been studied extensively in recent years due to its unique properties, which make it a useful tool in a variety of research applications.
Wissenschaftliche Forschungsanwendungen
1-(4-Acetamidophenyl)-3-allylthiourea has been studied extensively in recent years due to its unique properties, which make it a useful tool in a variety of research applications. It has been used in studies of the structure and function of proteins, as well as in the synthesis of drugs and other organic compounds. It has also been used in studies of the effects of drugs on the central nervous system, and in the synthesis of antibodies.
Wirkmechanismus
The mechanism of action of 1-(4-Acetamidophenyl)-3-allylthiourea is not yet fully understood. It is believed to act as a competitive inhibitor of certain enzymes, such as those involved in the synthesis of proteins. It is also thought to act as an activator of certain signaling pathways, such as those involved in the regulation of gene expression.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on biochemical and physiological processes. It has been found to inhibit the synthesis of proteins and to activate certain signaling pathways. It has also been found to modulate the activity of certain enzymes, such as those involved in the synthesis of neurotransmitters. In addition, it has been found to inhibit the activity of certain receptors, such as those involved in the regulation of cell proliferation and differentiation.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-Acetamidophenyl)-3-allylthiourea has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable in a wide range of conditions. Furthermore, it has been found to be non-toxic and non-irritating. However, it has several limitations as well. It has a relatively short half-life, which means that it must be used quickly after synthesis. In addition, it is not soluble in water, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research involving 1-(4-Acetamidophenyl)-3-allylthiourea. One area of research is the development of new synthesis methods for this compound and its derivatives. Another potential area of research is the exploration of its potential therapeutic applications, such as the treatment of certain diseases or disorders. In addition, further research could be conducted to better understand its mechanism of action and its effects on biochemical and physiological processes. Finally, further research could be conducted to better understand its potential advantages and limitations for laboratory experiments.
Synthesemethoden
1-(4-Acetamidophenyl)-3-allylthiourea can be synthesized via a two-step process. The first step involves the reaction of 4-acetamidophenol with allyl bromide in the presence of sodium hydroxide, which yields 1-allyl-4-acetamidophenol. This compound is then reacted with sulfur dioxide and dimethylformamide to yield this compound. The reaction is conducted in a solvent such as dimethylformamide or dimethyl sulfoxide and is usually carried out at room temperature.
Eigenschaften
IUPAC Name |
N-[4-(prop-2-enylcarbamothioylamino)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c1-3-8-13-12(17)15-11-6-4-10(5-7-11)14-9(2)16/h3-7H,1,8H2,2H3,(H,14,16)(H2,13,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSGBGOOSYXKPLJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=S)NCC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














